3-Pentylmagnesium bromide

Description

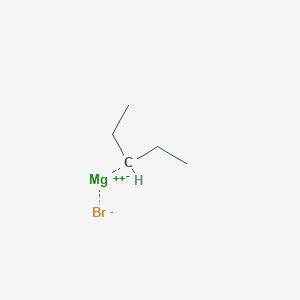

3-Pentylmagnesium bromide is a Grignard reagent with the chemical formula $ \text{C}5\text{H}{11}\text{MgBr} $. As an organomagnesium compound, it is typically prepared by reacting 3-pentyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF). Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the preparation of alcohols, ketones, and carboxylic acids. The "3-pentyl" designation indicates a branched alkyl chain, where the magnesium atom is attached to the third carbon of a five-carbon chain. This structural feature introduces steric and electronic effects that distinguish it from linear or shorter-chain analogs .

Key properties include:

- Reactivity: Strong nucleophile, reacting with electrophiles such as carbonyl compounds.

- Solubility: Soluble in ethers (e.g., THF) but moisture-sensitive, requiring inert conditions.

- Applications: Used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

magnesium;pentane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXMTMRKGTVEPG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]CC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306979 | |

| Record name | Bromo(1-ethylpropyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4852-26-0 | |

| Record name | Bromo(1-ethylpropyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bromo(pentan-3-yl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Classical Grignard Reaction Protocol

The foundational method for preparing 3-pentylmagnesium bromide involves the reaction of 3-bromopentane with magnesium metal in an anhydrous ether solvent. The reaction proceeds via a single-electron transfer mechanism, where magnesium oxidizes to Mg²⁺, and the organic halide undergoes homolytic cleavage to form a radical intermediate. The general equation is:

Key parameters include:

-

Solvent : Diethyl ether (Et₂O) or tetrahydrofuran (THF) are preferred due to their ability to stabilize the Grignard complex through Lewis acid-base interactions.

-

Temperature : Reactions are typically initiated at room temperature, with exothermicity managed through cooling (0–5°C).

-

Atmosphere : Strictly anhydrous and oxygen-free conditions (N₂ or Ar) are mandatory to prevent hydrolysis or oxidation.

Table 1: Comparative Solvent Performance in Laboratory Synthesis

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Stability of Reagent |

|---|---|---|---|---|

| Diethyl Ether | 34.6 | 2–4 | 85–90 | High |

| THF | 66 | 1–2 | 90–95 | Moderate |

THF accelerates reaction rates due to its higher polarity but may necessitate lower temperatures to prevent side reactions.

Magnesium Activation Techniques

The induction period—a delay caused by the passivating magnesium oxide layer—can be mitigated through:

-

Mechanical Activation : Scrubbing magnesium turnings with dry sandpaper under inert gas.

-

Chemical Activation : Adding trace iodine or 1,2-dibromoethane to etch the Mg surface, initiating radical chain reactions.

-

Ultrasound-Assisted Synthesis : Sonication at 20–40 kHz disrupts the MgO layer, reducing induction from hours to minutes.

Industrial Production Methods

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance safety and efficiency. Key features include:

-

Material Compatibility : Glass-lined steel or Hastelloy reactors resist corrosion from bromide ions.

-

Temperature Control : Jacketed reactors with glycol cooling maintain temperatures below 40°C.

-

Automated Quenching Systems : Inline neutralization with dry ice or ammonium chloride prevents runaway reactions.

Table 2: Industrial Process Parameters

| Parameter | Optimal Range | Deviation Risks |

|---|---|---|

| Mg Particle Size | 0.5–2 mm | Coarse particles slow kinetics |

| Solvent Feed Rate | 5–10 L/min | Flooding causes incomplete Rx |

| Bromopentane Purity | >99.5% | Impurities form byproducts |

Solvent Recycling and Sustainability

Diethyl ether recovery via fractional distillation achieves >95% solvent reuse. Emerging methods employ ionic liquids (e.g., [BMIM][PF₆]) as green solvents, though yields remain suboptimal (70–75%).

Reaction Optimization and Kinetic Analysis

Rate-Limiting Factors

The reaction rate is governed by:

Where (activation energy) is reduced by ultrasonication or catalytic additives. Kinetic studies using in-situ IR spectroscopy reveal a two-stage process: (1) initial Mg surface activation and (2) diffusion-controlled growth of the Grignard complex.

Byproduct Formation and Mitigation

Common byproducts include:

-

Bipentane : From Wurtz coupling, minimized by avoiding excess Mg.

-

Pentane : Resulting from protonolysis, prevented by rigorous drying.

Characterization and Quality Control

Titrimetric Analysis

The concentration of this compound is determined via quenching with standardized HCl:

Back-titration with NaOH quantifies unreacted HCl, yielding reagent purity (typically 90–95%).

Spectroscopic Techniques

Table 3: Acceptable Analytical Tolerances

| Parameter | Specification | Method |

|---|---|---|

| Mg Content | 10.8–11.2 wt% | ICP-OES |

| Bromide Ion | <0.1% | Ion Chromatography |

Emerging Methodologies and Research Frontiers

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pentylmagnesium bromide undergoes a variety of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.

Substitution Reactions: It can participate in substitution reactions with alkyl halides to form higher alkanes.

Coupling Reactions: It can be used in cross-coupling reactions with alkyl fluorides in the presence of nickel or copper catalysts to form alkanes.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reagents used in nucleophilic addition reactions.

Catalysts: Nickel and copper catalysts are often used in coupling reactions.

Solvents: Anhydrous diethyl ether or tetrahydrofuran are commonly used solvents.

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Alkanes: Formed from substitution and coupling reactions.

Applications De Recherche Scientifique

Synthetic Routes

3-Pentylmagnesium bromide can be synthesized through the reaction of 3-bromopentane with magnesium metal in an anhydrous ether solvent. This reaction is generally performed under inert conditions to prevent moisture from interfering with the Grignard reagent's reactivity.

Organic Synthesis

This compound is extensively used to synthesize complex organic molecules by forming carbon-carbon bonds. It facilitates:

- Nucleophilic Addition : Reacts with carbonyl compounds (aldehydes and ketones) to produce secondary and tertiary alcohols.

- Substitution Reactions : Participates in substitution reactions with alkyl halides to yield higher alkanes.

- Coupling Reactions : Engages in cross-coupling reactions with alkyl fluorides in the presence of nickel or copper catalysts to form alkanes.

Pharmaceuticals

The compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to create complex structures makes it valuable for drug development and formulation.

Material Science

In material science, this compound is used to prepare functionalized materials and polymers. Its unique reactivity allows for the modification of polymer backbones or side chains, enhancing material properties.

Catalysis

As a reagent in catalytic processes, it aids in forming various organic compounds. Its role as a nucleophile enables it to participate effectively in reactions that require carbon-carbon bond formation.

Case Study 1: Synthesis of Alcohols

In one study, this compound was reacted with various aldehydes and ketones to yield secondary and tertiary alcohols with high yields. This demonstrated its effectiveness in nucleophilic addition reactions, showcasing its utility in synthesizing alcohol-based pharmaceuticals.

Case Study 2: Cross-Coupling Reactions

A series of experiments highlighted the use of this compound in nickel-catalyzed cross-coupling reactions with alkyl fluorides. The results indicated successful formation of higher alkanes, emphasizing its importance in creating complex hydrocarbon structures relevant for fuel and chemical industries.

Mécanisme D'action

The mechanism of action of 3-Pentylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers such as carbonyl groups. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom. This allows the compound to effectively participate in addition and substitution reactions, leading to the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparisons

Table 1: Comparison of 3-Pentylmagnesium Bromide with Analogous Grignard Reagents

Key Findings :

Steric Effects : The branched structure of this compound reduces its reactivity compared to linear analogs like n-pentylmagnesium bromide. Steric hindrance at the magnesium center slows nucleophilic attacks on bulky electrophiles .

Electronic Effects : Unlike aryl Grignard reagents (e.g., phenylmagnesium bromide), this compound lacks conjugation or electron-withdrawing groups, making it less selective in reactions with polarized carbonyl groups .

Solvent Compatibility : Similar to other Grignard reagents, it requires aprotic solvents (THF, diethyl ether) for stability. However, its branched structure may improve solubility in less polar solvents compared to aryl analogs .

Comparison with Organozinc and Other Organometallic Reagents

- Vinylzinc Bromide : While Grignard reagents target carbonyl groups, vinylzinc bromide participates in cross-coupling reactions (e.g., Negishi coupling) due to zinc’s lower electronegativity. This compound is less suited for such reactions .

- 3-Chlorophenylzinc Bromide : The presence of a chlorine substituent enhances electrophilicity in aryl-zinc compounds, enabling regioselective arylations—a contrast to the alkyl-focused reactivity of this compound .

Industrial Relevance

- Pharmaceuticals : Used in synthesizing branched-chain analogs of bioactive molecules (e.g., ibuprofen derivatives) .

- Agrochemicals : Incorporation of branched alkyl chains via this compound can enhance lipid solubility in herbicides .

Activité Biologique

3-Pentylmagnesium bromide (C5H11BrMg) is an organometallic compound classified as a Grignard reagent, primarily used in organic synthesis. This article explores its biological activity, focusing on its chemical properties, applications, and relevant research findings.

- Molecular Formula : C5H11BrMg

- Molar Mass : 175.35 g/mol

- Density : 0.953 g/mL at 25°C

- Flash Point : -29°C

This compound is typically prepared as a solution in diethyl ether, with a common concentration of 2.0 M. It is known for its reactivity in nucleophilic substitution reactions, particularly in forming carbon-carbon bonds through Grignard reactions .

1. Synthesis of Bioactive Compounds

This compound serves as a key reagent in the synthesis of various bioactive compounds. Its nucleophilic properties allow it to react with electrophiles to form new carbon-carbon bonds, which are essential in the construction of complex organic molecules, including pharmaceuticals and natural products.

For example, it has been utilized in the total synthesis of alkaloids such as (+)-hyperaspine, showcasing its role in producing biologically significant structures .

2. Reactivity with Electrophiles

The biological activity of this compound is largely attributed to its ability to act as a nucleophile. It can react with various electrophiles, including carbonyl compounds and halides, facilitating the formation of alcohols and other functional groups that are pivotal in medicinal chemistry.

Case Study 1: Grignard Reagents in Drug Development

Research has demonstrated that Grignard reagents like this compound are instrumental in drug development processes. A study highlighted its application in synthesizing hydroxypiperidinones through an addition-cyclization-deprotection process involving aldimines . This method has implications for developing new therapeutic agents.

Summary Table of Properties and Applications

| Property/Aspect | Details |

|---|---|

| Molecular Formula | C5H11BrMg |

| Molar Mass | 175.35 g/mol |

| Density | 0.953 g/mL at 25°C |

| Flash Point | -29°C |

| Key Applications | Synthesis of alkaloids, carbon-carbon bond formation |

| Biological Significance | Used in drug development and organic synthesis |

Q & A

Q. What are the critical considerations for synthesizing 3-pentylmagnesium bromide in anhydrous conditions?

The synthesis requires strict exclusion of moisture and oxygen. Use freshly dried tetrahydrofuran (THF) as the solvent, and ensure all glassware is flame-dried. Initiate the reaction by slowly adding 1-bromopentane to magnesium turnings under inert gas (argon/nitrogen). Monitor the exothermic reaction to avoid runaway conditions. Post-synthesis, titrate the Grignard reagent to determine concentration (e.g., using Gilman titration) .

Q. How should this compound be stored to minimize decomposition?

Store the reagent under an inert atmosphere at temperatures between 0–4°C. Avoid exposure to moisture, acids, or oxidizing agents, as these trigger rapid decomposition. Use sealed, flame-resistant containers, and regularly check for precipitate formation (indicative of degradation) .

Q. What safety protocols are essential for handling this compound?

Use flame-resistant lab coats, nitrile gloves, and safety goggles. Work in a fume hood with a spark-free ventilation system. In case of spills, neutralize with dry sand or inert adsorbents (e.g., diatomaceous earth), followed by cautious quenching with isopropanol or dry ice. Avoid water, which can cause violent reactions .

Advanced Research Questions

Q. How can reaction selectivity be optimized when using this compound in cross-coupling reactions?

To enhance selectivity:

- Temperature control: Maintain sub-0°C conditions to suppress side reactions (e.g., β-hydride elimination).

- Catalyst tuning: Use nickel or palladium catalysts with sterically hindered ligands (e.g., SPhos) to direct coupling at the desired carbon center.

- Additives: Introduce Lewis acids like ZnCl₂ to stabilize intermediates and suppress nucleophilic attack on sensitive functional groups .

Q. What analytical techniques are most effective for characterizing this compound and its reaction products?

- NMR spectroscopy: Use and NMR in deuterated THF to confirm Grignard formation (look for upfield shifts of α-carbons).

- Gas chromatography-mass spectrometry (GC-MS): Analyze volatile byproducts (e.g., alkanes from hydrolysis) to assess reagent purity.

- Karl Fischer titration: Quantify residual moisture in the reagent solution, which impacts reactivity .

Q. How can contradictory data on reaction yields with this compound be resolved?

Common causes of variability include:

- Inconsistent reagent quality: Verify magnesium activation (e.g., iodine etching) and solvent dryness (water content <50 ppm).

- Kinetic vs. thermodynamic control: Adjust reaction time and temperature to favor the desired pathway.

- Quenching methods: Use controlled hydrolysis (e.g., saturated NH₄Cl) to minimize side reactions during workup. Document all variables (e.g., stirring rate, inert gas flow) for reproducibility .

Q. What are the primary decomposition pathways of this compound, and how do they affect experimental outcomes?

- Hydrolysis: Reacts violently with water to produce pentane and magnesium hydroxides, leading to reduced yields.

- Oxidation: Forms magnesium oxides and bromopentane derivatives under oxygen exposure.

- Thermal degradation: At >30°C, β-hydride elimination generates 1-pentene and MgBr(OH). Monitor reaction progress via in-situ IR spectroscopy to detect early degradation .

Q. What strategies mitigate solvent incompatibility when using this compound in polar aprotic solvents?

THF is optimal due to its ability to stabilize the Grignard complex. For reactions requiring alternative solvents (e.g., DMF or DMSO):

- Pre-coordinate the Grignard reagent with TMEDA or HMPA to enhance stability.

- Use low temperatures (-78°C) to slow solvent-mediated decomposition.

- Avoid ethers with acidic α-hydrogens (e.g., diethyl ether), which can deprotonate and form alkanes .

Methodological Guidance

Q. How should researchers design experiments to study the nucleophilic reactivity of this compound?

- Substrate screening: Test reactivity with electrophiles of varying steric and electronic profiles (e.g., carbonyls, epoxides, aryl halides).

- Kinetic studies: Use stopped-flow techniques to measure reaction rates under different conditions.

- Computational modeling: Apply DFT calculations to predict regioselectivity and transition states .

Q. What are best practices for scaling up reactions involving this compound?

- Gradual reagent addition: Use syringe pumps to control exotherms and prevent thermal runaway.

- In-line monitoring: Implement FTIR or Raman spectroscopy for real-time tracking of reagent consumption.

- Waste management: Neutralize spent reagents with CO₂ (dry ice) to minimize hazardous waste generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.